B1579897 L-TYROSINE (1-13C)

L-TYROSINE (1-13C)

Cat. No.: B1579897
M. Wt: 182.18
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Identity and Isotopic Labeling

L-Tyrosine (1-¹³C) represents a precisely engineered isotopic variant of the naturally occurring aromatic amino acid tyrosine, distinguished by the incorporation of carbon-13 at the carboxyl position. The compound maintains the fundamental structural characteristics of tyrosine while providing enhanced analytical capabilities through isotopic enrichment. The molecular formula is expressed as 4-(HO)C₆H₄CH₂CH(NH₂)¹³CO₂H, where the asterisk notation indicates the position of carbon-13 incorporation.

The Chemical Abstracts Service registry number for this compound is 110622-46-3, with a molecular weight of 182.18 daltons. Alternative sources report the molecular weight as 182.81 daltons, reflecting slight variations in isotopic enrichment calculations. The compound exhibits a chemical purity of ≥98% in commercial preparations, with isotopic enrichment typically achieving ≥99 atom percent carbon-13 at the labeled position.

The stereochemistry of L-Tyrosine (1-¹³C) follows the natural L-configuration, maintaining the (S)-stereochemistry at the α-carbon position. The IUPAC nomenclature designates this compound as (S)-2-amino-3-(4-hydroxyphenyl)(1-¹³C)propanoic acid. The isotopic labeling specifically targets the carboxyl carbon, creating a distinct magnetic environment that enables sophisticated nuclear magnetic resonance applications and metabolic tracing studies.

Table 1: Chemical Properties of L-Tyrosine (1-¹³C)

Property Value Source
Molecular Formula C₈¹³CH₁₁NO₃
Molecular Weight 182.18 Da
CAS Number 110622-46-3
Chemical Purity ≥98%
Isotopic Enrichment ≥99 atom % ¹³C
Melting Point >300°C (decomposition)
Optical Activity [α]₂₀/D -10.6° (c = 4 in 1 M HCl)

The synthetic preparation of L-Tyrosine (1-¹³C) requires sophisticated isotopic incorporation techniques that preserve the natural stereochemistry while introducing the carbon-13 label at the desired position. Commercial suppliers utilize specialized synthetic routes that achieve high isotopic enrichment while maintaining chemical purity standards essential for research applications. The compound is typically supplied as a solid crystalline material requiring storage at room temperature away from light and moisture to preserve isotopic integrity.

Historical Development of ¹³C-Labeled Amino Acids

The development of carbon-13 labeled amino acids represents a revolutionary advancement in biochemical research methodology, emerging from the intersection of isotope chemistry and biological investigation. The historical trajectory of ¹³C-labeled amino acid development reflects the growing sophistication of analytical techniques and the increasing demand for precise metabolic tracing capabilities in biological systems.

Early applications of isotopically labeled amino acids focused primarily on carbon-14 radioisotopes, which provided excellent sensitivity but presented significant limitations in terms of safety, disposal, and analytical complexity. The transition to stable isotopes, particularly carbon-13, marked a paradigm shift that enabled researchers to conduct long-term studies without radioactive decay concerns while maintaining excellent analytical sensitivity through nuclear magnetic resonance spectroscopy.

The first documented application of [1-¹³C]tyrosine for oxidation studies was reported by Cortiella and colleagues in 1992, who simultaneously employed [1-¹³C]phenylalanine to establish comprehensive amino acid oxidation measurements. This pioneering work demonstrated the superior analytical capabilities of carboxyl-labeled tyrosine compared to uniformly labeled alternatives, establishing the foundation for modern metabolic research protocols.

Table 2: Historical Milestones in ¹³C-Labeled Amino Acid Development

Year Development Significance Reference
1992 First [1-¹³C]tyrosine oxidation studies Established carboxyl labeling for metabolic tracing
1999 TEASE labeling protocol development Selective labeling of ten amino acids
2011 Palladium-catalyzed synthesis methods Enhanced synthetic accessibility
2017 Erythrose-based labeling systems Site-selective aromatic labeling

The evolution of synthetic methodologies has dramatically improved the accessibility and quality of ¹³C-labeled amino acids. Traditional approaches relied on biological incorporation of labeled precursors, which often resulted in limited isotopic enrichment and extensive scrambling of label positions. Modern synthetic strategies employ sophisticated chemical transformations, including palladium-catalyzed carbon-hydrogen functionalization reactions, to achieve precise isotopic incorporation with minimal side reactions.

Recent developments have focused on expanding the synthetic versatility of ¹³C-labeled amino acid production. The introduction of erythrose-based labeling systems has enabled selective incorporation of carbon-13 into aromatic amino acids, including tyrosine, with improved efficiency compared to glucose-based approaches. These methodological advances have significantly reduced production costs while improving isotopic purity, making ¹³C-labeled amino acids more accessible for routine research applications.

Significance of Carboxy-¹³C Labeling in Tyrosine

The specific positioning of carbon-13 at the carboxyl carbon of tyrosine provides unique analytical advantages that distinguish this isotopomer from alternative labeling strategies. Carboxyl labeling enables direct measurement of amino acid oxidation through carbon dioxide production, providing quantitative assessment of metabolic flux without interference from biosynthetic incorporation.

The metabolic significance of [1-¹³C]tyrosine stems from the central role of the carboxyl group in amino acid catabolism. During tyrosine degradation, the carboxyl carbon is directly released as carbon dioxide through decarboxylation reactions, enabling precise measurement of oxidative metabolism through breath analysis techniques. This approach provides non-invasive assessment of amino acid metabolism with excellent temporal resolution and quantitative accuracy.

Clinical applications of [1-¹³C]tyrosine have demonstrated particular utility in hepatic function assessment. The liver serves as the primary site of tyrosine metabolism, conducting both hydroxylation of phenylalanine to tyrosine and subsequent tyrosine degradation through transamination pathways. Breath test protocols utilizing [1-¹³C]tyrosine enable quantitative evaluation of hepatic metabolic capacity, providing diagnostic information relevant to liver disease severity and treatment monitoring.

Table 3: Metabolic Pathway Applications of [1-¹³C]Tyrosine

Application Metabolic Process Analytical Method Clinical Relevance Reference
Oxidation Studies Decarboxylation to CO₂ Breath analysis Metabolic flux measurement
Hepatic Function Transamination reactions Mass spectrometry Liver disease assessment
Protein Synthesis Incorporation into peptides NMR spectroscopy Protein dynamics
Metabolic Tracing Pathway flux analysis Isotope ratio measurement Metabolic disorders

Nuclear magnetic resonance applications of [1-¹³C]tyrosine provide exceptional analytical capabilities for protein structural studies and dynamics investigations. The carboxyl carbon exhibits distinct chemical shift characteristics that enable unambiguous identification and quantification in complex biological matrices. Solid-state nuclear magnetic resonance spectroscopy utilizing [1-¹³C]tyrosine has revealed detailed information about tyrosine protonation states in membrane proteins, contributing to understanding of protein function and environmental interactions.

The isotopic enrichment strategy employed in [1-¹³C]tyrosine production achieves exceptional specificity through targeted synthetic approaches that preserve natural stereochemistry while introducing the carbon-13 label exclusively at the carboxyl position. This precision enables researchers to conduct sophisticated tracing studies without concern for isotopic scrambling or unintended labeling patterns that could compromise analytical accuracy.

Properties

Molecular Weight

182.18

Purity

98%

Origin of Product

United States

Scientific Research Applications

Nutritional Applications

Role in Amino Acid Metabolism

L-Tyrosine is essential for the synthesis of catecholamines, including dopamine, norepinephrine, and epinephrine. Research indicates that adequate dietary intake of L-Tyrosine contributes to normal dopamine synthesis, which is vital for cognitive function and emotional regulation. The European Food Safety Authority (EFSA) has established a cause-and-effect relationship between L-Tyrosine intake and dopamine synthesis in protein-sufficient diets .

Table 1: Dietary Sources and Requirements of L-Tyrosine

SourceTyrosine Content (mg/100g)Recommended Daily Intake (mg/kg body weight)
Chicken Breast60014-39
Fish400
Soybeans300
Cheese500
Nuts (Almonds)250

Clinical Research Applications

Metabolic Studies

L-Tyrosine (1-13C) has been utilized in metabolic studies to assess amino acid turnover and requirements. For example, a study involving healthy men determined the mean tyrosine requirement using L-[1-13C]tyrosine as a tracer. The findings indicated that the safe intake level was approximately 6.0 mg/kg body weight per day .

Phenylalanine Hydroxylation

In metabolic research, L-Tyrosine (1-13C) has been used to study phenylalanine hydroxylation rates. A study measured whole-body tyrosine oxidation and phenylalanine hydroxylation using isotopic tracers, revealing critical insights into amino acid metabolism under varying dietary conditions .

Table 2: Key Findings from Metabolic Studies

Study ReferencePopulationMethodologyKey Findings
Healthy MenIndicator Amino Acid OxidationMean tyrosine requirement: 6.0 mg/kg/d
Young AdultsContinuous Infusion of IsotopesEstablished daily patterns of tyrosine oxidation

Neurocognitive Effects

Cognitive Performance Enhancement

Research has demonstrated that L-Tyrosine supplementation can enhance cognitive performance, particularly under stress or demanding conditions. A study found that acute administration of L-Tyrosine improved cognitive control tasks in both young adults and older populations, suggesting potential applications in managing stress-related cognitive decline .

Case Study: Acute Tyrosine Administration

In a double-blind placebo-controlled study involving older adults, participants received a dosage of 150 mg/kg body weight of L-Tyrosine. Results indicated improved proactive response inhibition but also highlighted potential detrimental effects on cognition with increasing age .

Comparison with Similar Compounds

Research Findings and Implications

  • Renal Handling: Mono-substituted derivatives (e.g., L-tyrosine) undergo tubular reabsorption, while di-substituted analogs (e.g., diiodo-L-tyrosine) are secreted, highlighting the impact of structural modifications on pharmacokinetics .
  • Enzyme Interactions : Conserved binding residues in enzymes like ThiH and HydG suggest similar L-tyrosine interaction mechanisms, which can be probed using ¹³C-labeled variants .
  • Therapeutic Potential: Isotopic labeling enables precise monitoring of metabolic flux, as demonstrated in cancer therapy assessment using HP [1-¹³C] pyruvate .

Preparation Methods

Chemical Synthesis via Esterification, Amidation, Etherification, and Hydrolysis

A patented multi-step chemical synthesis method starts from L-tyrosine and involves sequential reactions to obtain derivatives that can be isotopically labeled and purified with high yield and purity:

  • Step 1: Esterification
    L-tyrosine is reacted with methanol in the presence of a catalyst under reflux to form L-tyrosine methyl ester hydrochloride. The reaction mixture is cooled, concentrated to remove methanol, and dried.

  • Step 2: Amidation
    The ester is then amidated using trifluoroacetic anhydride in a solvent with alkali under reflux. After reaction completion, the solvent is removed, and the product is washed, filtered, and dried.

  • Step 3: Etherification
    The amidated compound undergoes etherification with an alcohol (ROH) in the presence of triphenylphosphine and azodicarbonyl diester compounds, producing a crude intermediate.

  • Step 4: Hydrolysis
    The crude product is hydrolyzed in a mixture of lower alcohol and water with an alkali, then acidified to pH 5-6, filtered, and purified to yield the target compound.

  • Step 5: Final Amidation
    The hydrolyzed compound is amidated with 9-fluorenylmethyl-N-succinimidyl carbonate in aqueous sodium carbonate solution, followed by extraction and purification to obtain O-alkyl-N-[fluorenylmethoxycarbonyl]-L-tyrosine derivatives, which can be isotopically labeled.

Table 1: Summary of Chemical Synthesis Steps

Step Reaction Type Reagents/Conditions Outcome
1 Esterification Methanol, catalyst, reflux L-tyrosine methyl ester HCl
2 Amidation Trifluoroacetic anhydride, alkali, reflux Amidated ester
3 Etherification Alcohol (ROH), triphenylphosphine, azodicarbonyl diester Etherified intermediate
4 Hydrolysis Alkali in lower alcohol/water, acidification Hydrolyzed compound
5 Amidation 9-fluorenylmethyl-N-succinimidyl carbonate, Na2CO3 solution Protected L-tyrosine derivative

This method yields high purity products (HPLC purity >99%) and good overall yields (two-step yields around 81-86%), suitable for further isotopic labeling or use in biochemical applications.

Enzymatic and Chemo-Enzymatic Synthesis

Enzymatic methods utilize the natural biosynthetic pathways of aromatic amino acids, often combined with chemical steps, to incorporate isotopic labels precisely:

  • Phenylalanine Hydroxylation to Tyrosine
    L-tyrosine can be synthesized enzymatically by hydroxylation of L-phenylalanine using phenylalanine hydroxylase, which can be supplied with isotopically labeled phenylalanine precursors. This method is efficient for introducing 13C labels at specific positions.

  • Use of Tyrosine Phenol-Lyase and Tyrosine Aminotransferase
    These enzymes catalyze the formation of L-tyrosine from precursors such as p-coumaric acid or phenylpyruvate, allowing incorporation of isotopic labels in the aromatic ring or side chain. The enzymatic approach offers stereochemical control and can introduce deuterium or tritium labels at specific positions.

  • Chemo-Enzymatic Synthesis
    Combining chemical synthesis of labeled intermediates with enzymatic transformations allows for flexible and efficient preparation of L-tyrosine (1-13C) with high isotopic and stereochemical purity. For example, chemically synthesized labeled phenol derivatives can be enzymatically converted to L-tyrosine isotopomers.

Synthesis of Isotopically Labeled Tyrosine for NMR Applications

Recent research has developed concise, flexible synthetic routes to prepare spin-isolated isotopically labeled L-tyrosine, including 1-13C labeling, optimized for NMR studies:

  • Starting Material and Key Intermediates
    The synthesis begins with aminophenol derivatives, which are converted in two steps to a labeled intermediate that can be further transformed into L-tyrosine labeled at the 1-13C position.

  • Regioselective Deuteration and Isotope Incorporation
    The method allows regioselective incorporation of deuterium while maintaining stereochemical purity, critical for reducing spin relaxation in NMR.

  • Use of Triflate Activation and Catalytic Reduction
    Activation of intermediates as triflates followed by reduction with magnesium turnings and palladium catalyst in methanol, accelerated by ammonium salts, achieves high levels of isotopic incorporation (>90%).

  • Application in Protein Labeling
    The labeled L-tyrosine (1-13C) produced by this method can be efficiently incorporated into expressed proteins at high concentrations, facilitating advanced NMR structural and dynamic studies.

Comparative Data on Yields and Purity

Method Yield (%) Purity (HPLC %) Notes
Chemical multi-step synthesis 81-86 >99 Includes esterification, amidation, etherification, hydrolysis
Enzymatic hydroxylation Variable High Stereospecific, depends on enzyme source
Chemo-enzymatic approach Moderate High Combines chemical intermediates with enzymatic steps
NMR-optimized synthesis High >90 isotopic incorporation Regioselective labeling, suitable for protein NMR

Research Findings and Notes

  • The chemical synthesis route is robust, allowing for the preparation of derivatives that can be further isotopically labeled or modified for specific research needs.

  • Enzymatic methods provide stereochemical control and can introduce multiple isotopic labels (e.g., 2H, 13C, 15N) but may have lower yields and require enzyme availability.

  • The NMR-focused synthetic route offers a high-yield, flexible approach to produce L-tyrosine (1-13C) with minimal isotopic scrambling, critical for high-resolution NMR studies of proteins.

  • The combination of chemical and enzymatic methods allows for tailored synthesis strategies depending on the desired isotope labeling pattern, yield, and application.

Q & A

Q. Methodological Guidance

  • Storage : Lyophilized 13C-tyrosine should be kept at -80°C in airtight, light-resistant vials to prevent hydrolysis or radiolytic degradation .
  • Reconstitution : Use anaerobic buffers (e.g., 50 mM HEPES, pH 7.4) to minimize oxidation. Avoid repeated freeze-thaw cycles; aliquot working solutions .
  • Safety : While minimal hazards are reported, use fume hoods when handling powdered forms to prevent inhalation (per REACH guidelines) .

How can L-Tyrosine (1-13C) be integrated with omics approaches to study neurotransmitter dynamics?

Advanced Research Question
Combine 13C tracing with:

  • Proteomics : SILAC (stable isotope labeling by amino acids) to quantify tyrosine hydroxylase expression under stress conditions .
  • Metabolomics : LC-MS/MS to map 13C-labeled dopamine, norepinephrine, and their metabolites in cerebrospinal fluid .
  • Transcriptomics : Single-cell RNA sequencing to correlate tyrosine utilization with catecholaminergic neuron activity .
    Cross-validation with hyperpolarized 13C-MRI (e.g., pyruvate analogs) can provide real-time in vivo flux data .

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